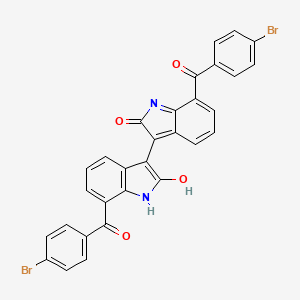
7,7'-Bis(4-bromobenzoyl) Isoindigo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7,7’-Bis(4-bromobenzoyl) Isoindigo, also known as 7,7’-Bis (4-bromobenzoyl)-1H,1’H- [3,3’]-biindolinylidene-2,2’-dione, is a chemical compound with the molecular formula C30 H16 Br2 N2 O4 and a molecular weight of 628.267 . It is used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA, toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during commercial production of Bromfenac .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7,7’-Bis(4-bromobenzoyl) Isoindigo are characterized by its molecular formula C30 H16 Br2 N2 O4 and molecular weight 628.267 . More specific physical and chemical properties were not found in the web search results.Scientific Research Applications
- This compound is related to Bromfenac , a nonsteroidal anti-inflammatory drug (NSAID), and is used in the development of new drugs . It’s used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA .
- “7,7’-Bis(4-bromobenzoyl) Isoindigo” is used in toxicity studies of respective drug formulations . These studies are crucial in determining the safety of new drugs.
- This compound is used in Quality Control (QC) during the commercial production of Bromfenac . QC is a critical component in the pharmaceutical industry to ensure that all drugs meet the necessary safety and efficacy standards.
- “7,7’-Bis(4-bromobenzoyl) Isoindigo” is used in analytical studies during the commercial production of Bromfenac . These studies help in understanding the properties of the drug and in validating the methods used in drug production.
Pharmaceutical Research
Toxicity Studies
Quality Control
Analytical Studies
Organic Electronic Materials
properties
IUPAC Name |
7-(4-bromobenzoyl)-3-[7-(4-bromobenzoyl)-2-hydroxy-1H-indol-3-yl]indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16Br2N2O4/c31-17-11-7-15(8-12-17)27(35)21-5-1-3-19-23(29(37)33-25(19)21)24-20-4-2-6-22(26(20)34-30(24)38)28(36)16-9-13-18(32)14-10-16/h1-14,33,37H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRUTQTTYUEFHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=C(NC5=C4C=CC=C5C(=O)C6=CC=C(C=C6)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16Br2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7'-Bis(4-bromobenzoyl) Isoindigo | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

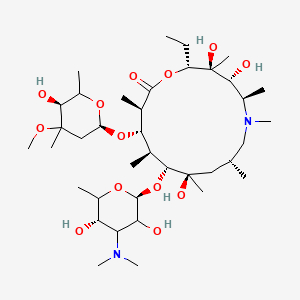

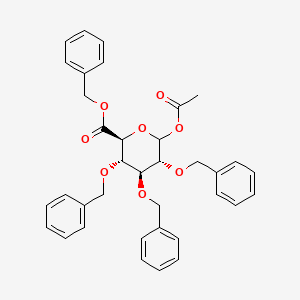
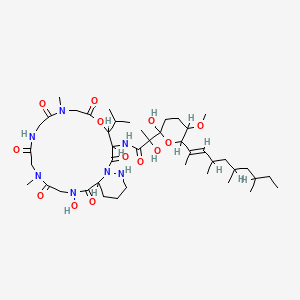
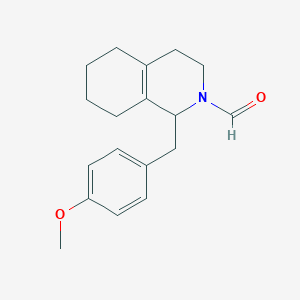
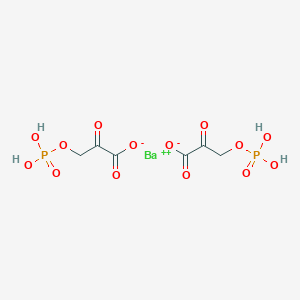
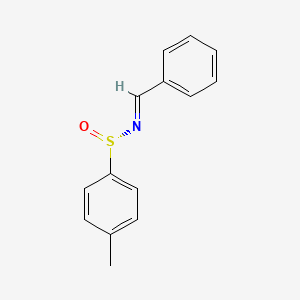
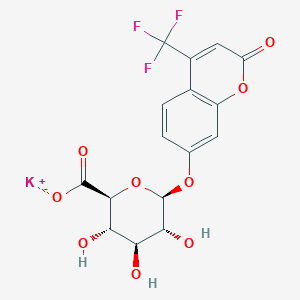
![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)
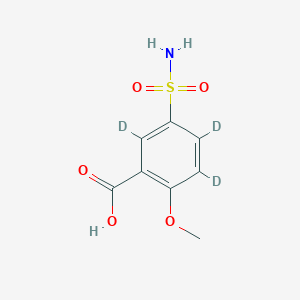
![[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate](/img/structure/B1147352.png)